1-Buten-3-yn-2-ol

Physical organic chemistry Thermochemistry Isomer stability

1-Buten-3-yn-2-ol (but-1-en-3-yn-2-ol) is a low-molecular-weight (68.07 g/mol) C4H4O isomer possessing a reactive terminal alkyne, an olefinic bond, and a hydroxyl group in a conjugated ene-yne alcohol motif. It was first characterized as a new kinetically unstable isomer within the C4H4O family.

Molecular Formula C4H4O
Molecular Weight 68.07 g/mol
CAS No. 103905-52-8
Cat. No. B011271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Buten-3-yn-2-ol
CAS103905-52-8
SynonymsCH2=C(OH)C=CH
Molecular FormulaC4H4O
Molecular Weight68.07 g/mol
Structural Identifiers
SMILESC=C(C#C)O
InChIInChI=1S/C4H4O/c1-3-4(2)5/h1,5H,2H2
InChIKeyRYEFLTCEZABBRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Buten-3-yn-2-ol (CAS 103905-52-8): Procurement-Grade Overview of a Kinetically Unstable C4H4O Isomer


1-Buten-3-yn-2-ol (but-1-en-3-yn-2-ol) is a low-molecular-weight (68.07 g/mol) C4H4O isomer possessing a reactive terminal alkyne, an olefinic bond, and a hydroxyl group in a conjugated ene-yne alcohol motif [1]. It was first characterized as a new kinetically unstable isomer within the C4H4O family [2]. Predicted physicochemical properties include a density of 0.962 g/cm³, a boiling point of 87.2 °C at 760 mmHg, a flash point of 16.8 °C, and a vapor pressure of 40.5 mmHg at 25 °C, underscoring its high volatility and flammability .

1-Buten-3-yn-2-ol Procurement: Why Isomeric C4H4O Analogs or Common C4 Alkynols Cannot Substitute


The 1-buten-3-yn-2-ol structure represents a rare, isolable enol tautomer of but-3-yn-2-one, embedding a terminal alkyne, a conjugated alkene, and a hydroxyl group in a minimal carbon skeleton [1]. Generic replacement with the far more thermodynamically stable isomer furan (ΔfH°gas ≈ -34.9 kJ/mol [2]) is invalid for processes requiring terminal alkyne–hydroxyl bifunctionality, as furan is a heteroaromatic ring incapable of alkynylation or Sonogashira-type coupling. Substitution with common C4 alkynols such as 3-butyn-2-ol (HC≡C-CH(OH)-CH3) or 2-butyn-1-ol (CH3-C≡C-CH2OH) retains the alkyne–alcohol motif but eliminates the conjugated sp²-hybridized carbon, thereby abolishing participation in [4+2] cycloadditions, ene reactions, or enol-specific O-functionalization pathways that rely on the ene-yne-alcohol framework [3]. Furthermore, the target compound's markedly lower boiling point (87.2 °C vs. 108–111 °C for 3-butyn-2-ol ) introduces distinct handling and purification requirements that a procurement decision must account for.

1-Buten-3-yn-2-ol: Quantitative Differentiation Evidence Versus Closest Analogs


Thermochemical Instability Relative to Furan: Reaction Driving Force Quantified

The standard enthalpy of formation (ΔfH°gas) of 1-buten-3-yn-2-ol is 83 ± 7 kJ/mol [1], while that of the globally abundant C4H4O isomer furan is -34.9 ± 0.4 kJ/mol [2]. This 118 kJ/mol difference demonstrates that the target compound is substantially less stable than furan, existing in a kinetically trapped state [1]. The elevated enthalpy directly translates to higher chemical potential energy available for exothermic transformations, enabling reactions—such as acid-catalyzed hydration, cycloisomerization, or flash vacuum thermolysis—that are thermodynamically uphill for furan.

Physical organic chemistry Thermochemistry Isomer stability

Boiling Point and Volatility: Purification and Handling Differentiation from 3-Butyn-2-ol

The predicted boiling point of 1-buten-3-yn-2-ol at 760 mmHg is 87.2 °C , whereas the experimentally measured boiling point of the closest structural analog, 3-butyn-2-ol (HC≡C-CH(OH)-CH3, CAS 2028-63-9), is 108–111 °C . This approximately 21 °C lower boiling point for the target compound (a relative reduction of ~20%) signifies substantially greater volatility, which must be factored into procurement for applications requiring low-temperature vacuum distillation, headspace reactivity, or where co-condensation with volatile co-reactants is desired.

Separation science Process chemistry Volatility

Structural Identity as an Isolable Ene-yne Enol: Differentiation from C4H4O Tautomers and Alkynols

Among the C4H4O isomeric space, 1-buten-3-yn-2-ol is uniquely identified as the isolable enol tautomer of but-3-yn-2-one (HC≡C-C(=O)-CH3) [1]. The mass spectrometric characterization rigorously distinguishes it from ketone tautomers and cyclic isomers such as furan, as well as from saturated-chain alkynols like 2-butyn-1-ol (CH3-C≡C-CH2OH) through unique fragmentation patterns [1]. The compound's SMILES notation OC(C#C)=C [2] formally captures the vinyl alcohol (enol) substructure conjugated to a terminal alkyne—a motif absent in all other commercially available C4 building blocks. Synthetic routes leveraging this ene-yne-enol structure enable one-step access to 2-furanones (butenolides) and γ-lactone natural product substructures that would require multiple protection/deprotection steps starting from saturated alkynols.

Tautomerism Enol chemistry Isomer identification

Flash Point and Safety: Differentiated Handling Profile vs. 2-Butyn-1-ol

1-Buten-3-yn-2-ol exhibits a predicted flash point of 16.8 °C , classifying it as a highly flammable liquid (GHS Category 2). By comparison, the structurally related alkynol 2-butyn-1-ol (CAS 764-01-2) has a measured flash point of 51 °C . The 34.2 °C lower flash point for 1-buten-3-yn-2-ol necessitates procurement of the compound with certified cold-chain shipping, inert atmosphere packaging, and storage at 2–8 °C, whereas 2-butyn-1-ol may be stored under ambient conditions without special fire suppression. This differential directly impacts total cost of ownership and facility requirements.

Process safety Flammability Storage

1-Buten-3-yn-2-ol: High-Impact Research and Industrial Application Scenarios Supported by Evidence


Single-Step Synthesis of Butenolide and γ-Lactone Natural Product Subunits

The ene-yne-enol scaffold of 1-buten-3-yn-2-ol enables direct [4+2] cycloaddition or gold(I)-catalyzed cycloisomerization to yield 2-furanone (butenolide) cores in a single synthetic operation [1]. The thermochemical evidence—a 118 kJ/mol enthalpy excess relative to furan [2]—indicates that the substrate enters cyclization pathways with a pronounced thermodynamic driving force, facilitating ring formation under mild conditions where saturated alkynols require pre-activation. This scenario specifically exploits the compound's unique structural identity documented in Section 3, Evidence Item 3, and its elevated energy content documented in Evidence Item 1.

Metal-Catalyzed Cross-Coupling for Conjugated Enyne Building Blocks

The terminal alkyne functionality, when combined with the enol hydroxyl group, allows sequential Sonogashira coupling and O-functionalization without protection/deprotection cycles [3]. The compound's low boiling point (87.2 °C vs. 108–111 °C for 3-butyn-2-ol ) facilitates product isolation by vacuum distillation after coupling, reducing workup complexity. This application addresses synthetic chemists who need to install a three-carbon enyne unit in a single building block, directly leveraging the volatility differentiation quantified in Evidence Item 2.

Flash Vacuum Thermolysis (FVT) Generation of Reactive C4H4O Intermediates

The kinetic instability characterized by Turecek et al. [1] makes 1-buten-3-yn-2-ol an ideal precursor for FVT experiments aimed at generating and spectroscopically characterizing short-lived C4H4O isomers or carbenes. The high volatility (vapor pressure 40.5 mmHg at 25 °C ) permits efficient gas-phase transport into the pyrolysis zone, a practical advantage over less volatile C4 alkynols. Researchers in physical organic chemistry and astrochemistry investigating interstellar C4H4O isomers constitute the primary audience for this scenario.

Cold-Chain Procurement for High-Energy Synthon Research Programs

Given the flash point of 16.8 °C and the kinetic instability [1], this compound is not a drop-in replacement for ambient-stable alkynols like 2-butyn-1-ol (flash point 51 °C ). The procurement value lies in research programs where the synthetic step-count reduction enabled by the ene-yne-enol motif (Evidence Item 3) or the thermodynamic driving force (Evidence Item 1) outweighs the additional cost of refrigerated shipping (2–8 °C), inert atmosphere handling, and flammability-controlled storage. This scenario rationalizes the higher total cost of ownership against quantifiable synthetic efficiency gains.

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